

A Comprehensive Technical Guide to (3-Chlorophenyl)(phenyl)methanol

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Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

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An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol with significant applications as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a stereocenter and two distinct aromatic rings, one of which is substituted with a chlorine atom, makes it a valuable building block in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its chemical identity, physicochemical properties, a robust synthesis protocol via the Grignard reaction, comprehensive characterization methods, and critical safety considerations. The content is tailored for researchers and professionals engaged in drug discovery and development, offering expert insights into the practical application and handling of this important chemical entity.

Introduction and Chemical Identity

(3-Chlorophenyl)(phenyl)methanol is an organic compound belonging to the diarylmethanol family. The presence of a chlorine atom on one of the phenyl rings at the meta position significantly influences its reactivity and physical properties.^[2] As a chiral molecule, it exists as a racemic mixture of two enantiomers, (R)- and (S)-**(3-chlorophenyl)(phenyl)methanol**, unless a stereoselective synthesis or resolution is performed.^{[1][3]} This chirality is of particular

interest in pharmaceutical development, where enantiomeric purity is often a critical factor for therapeutic efficacy and safety.[2]

Key Identifiers:

- IUPAC Name: **(3-Chlorophenyl)(phenyl)methanol**[3]
- Synonyms: 3-Chlorobenzhydrol, 3-Chloro- α -phenylbenzenemethanol[4][5]
- CAS Number: 63012-03-3[1][5][6][7]
- Molecular Formula: C₁₃H₁₁ClO[1][3][5][6][7]
- Molecular Weight: 218.68 g/mol [3][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of **(3-Chlorophenyl)(phenyl)methanol** is fundamental for its effective use in synthesis and process development. It is described as a colorless solid with a characteristic benzene-like aroma.[1][2] It exhibits good solubility in common organic solvents like ethanol and ether, but is practically insoluble in water.[1][2]

Property	Value	Source
Melting Point	40 °C	[1]
Boiling Point	169 °C at 0.1 mmHg	[1]
Density	1.2±0.1 g/cm ³ (Predicted)	[1]
Flash Point	161 °C	[1]
Refractive Index	1.609 (Predicted)	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	

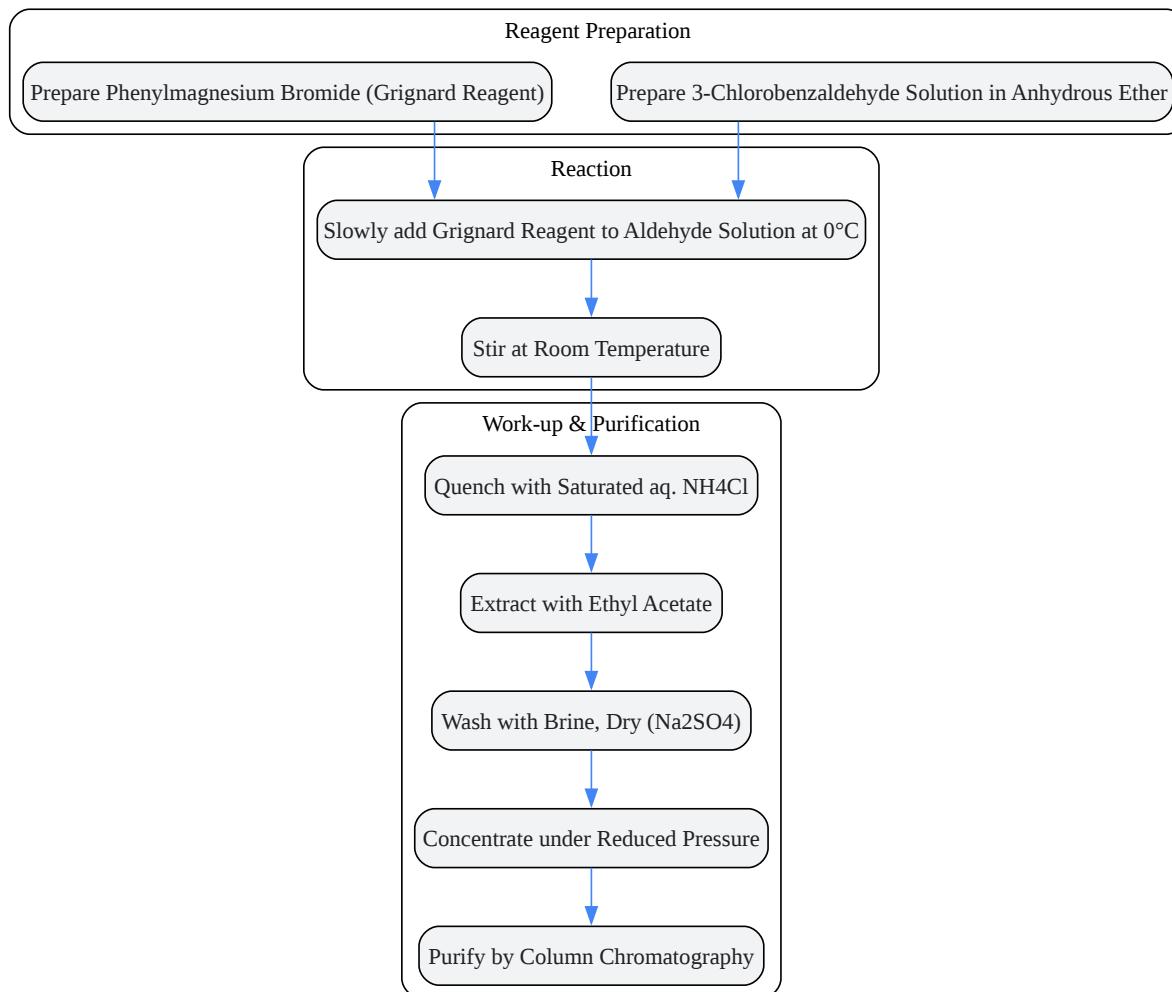
Synthesis via Grignard Reaction: A Validated Protocol

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of diarylmethanols like **(3-Chlorophenyl)(phenyl)methanol**.^{[8][9][10]} This protocol outlines the synthesis from 3-chlorobenzaldehyde and a phenylmagnesium halide.

Rationale and Mechanistic Insight

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl group.^{[9][11]} In this case, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic.^[11] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water or other protic sources, leading to quenching of the reagent and failure of the desired reaction.^{[9][11]}

Experimental Workflow Diagram

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Caption: Grignard synthesis workflow for **(3-Chlorophenyl)(phenyl)methanol**.

Step-by-Step Methodology

Materials:

- 3-Chlorobenzaldehyde[12]
- Bromobenzene[12]
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl acetate solvent system

Protocol:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
- Addition Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 3-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.

- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture again to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step protonates the intermediate alkoxide and dissolves the magnesium salts.
- Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude **(3-Chlorophenyl)(phenyl)methanol** by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 3-chlorophenyl rings, typically in the range of δ 7.2-7.4 ppm. A singlet for the benzylic proton (CH-OH) would appear around δ 5.8 ppm, and a broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.
- ¹³C NMR: The carbon NMR spectrum will show signals for the 13 unique carbon atoms. The benzylic carbon (CH-OH) is expected around δ 76 ppm. The aromatic carbons will appear in the δ 126-144 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Note: While specific spectral data for this exact compound is not readily available in the provided search results, typical chemical shifts for similar benzhydrol structures can be found in the literature for comparison.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **(3-Chlorophenyl)(phenyl)methanol**, the molecular ion peak (M^+) would be observed at m/z 218, corresponding to the molecular weight. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic $M+2$ peak at m/z 220. Common fragmentation patterns for benzhydrols involve the loss of a water molecule ($M-18$) or cleavage to form stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- A broad peak in the range of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol group.
- Sharp peaks around 3000-3100 cm^{-1} for C-H stretching of the aromatic rings.
- Absorptions in the 1450-1600 cm^{-1} region for C=C stretching within the aromatic rings.
- A strong peak around 1000-1200 cm^{-1} for the C-O stretching of the secondary alcohol.
- A peak in the 700-800 cm^{-1} range corresponding to C-Cl stretching.

Applications in Drug Development and Organic Synthesis

(3-Chlorophenyl)(phenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules.^{[1][2]} Diaryl- and triarylmethanol scaffolds are prevalent in medicinal chemistry, forming the core of various therapeutic agents, including potential anti-cancer agents and enzyme inhibitors.^{[14][15]} The chlorine substituent can serve as a handle for further functionalization through cross-coupling reactions or can be retained to modulate the electronic and lipophilic properties of the final compound, which is a key consideration in drug design. Its derivatives are also studied for their potential biological activities.^[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(3-Chlorophenyl)(phenyl)methanol** and its precursors.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[16\]](#)
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[\[16\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[\[16\]](#) Handle in a well-ventilated area or a chemical fume hood.[\[1\]](#)[\[16\]](#)

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

(3-Chlorophenyl)(phenyl)methanol is a valuable and versatile chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its synthesis via the Grignard reaction is a classic yet robust method, yielding a product whose identity and purity can be rigorously confirmed through standard spectroscopic techniques. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in the creation of novel and complex chemical entities.

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